molecular formula C9H8F2O B130818 2-(2,4-Difluorophenyl)prop-2-en-1-ol CAS No. 141113-36-2

2-(2,4-Difluorophenyl)prop-2-en-1-ol

Cat. No. B130818
M. Wt: 170.16 g/mol
InChI Key: JONDTFNGQQZTDO-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)prop-2-en-1-ol is a chemical compound with the molecular formula C9H8F2O . It has a molecular weight of 170.16 g/mol . The IUPAC name for this compound is 2-(2,4-difluorophenyl)prop-2-en-1-ol .


Molecular Structure Analysis

The InChI string for 2-(2,4-Difluorophenyl)prop-2-en-1-ol is InChI=1S/C9H8F2O/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,12H,1,5H2 . This provides a detailed description of the molecule’s structure, including the positions of the fluorine atoms and the hydroxyl group .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound’s rotatable bond count is 2 . The topological polar surface area is 20.2 Ų .

Scientific Research Applications

Discovery and Process Development

2-(2,4-Difluorophenyl)prop-2-en-1-ol has been crucial in the discovery and development of prodrugs like fosfluconazole. This compound was identified as a water-soluble prodrug of Diflucan, highlighting the role of chemical research in drug discovery. A key strategy involved the selection of a phosphate ester promoiety by phosphorylating a sterically hindered tertiary alcohol, which led to the development of a commercially viable process (Bentley et al., 2002).

Novel Antifungal Agent Development

The development of fluconazole, a novel antifungal agent, is a significant application. It was created as a broad-spectrum antifungal agent for treating various fungal infections. The strategy for developing fluconazole involved emphasizing polar derivatives to enhance blood solubility and reduce metabolic breakdown. This resulted in a series of 1,3-bis-triazole-2-arylpropan-2-ol derivatives with potent antifungal efficacy (Richardson et al., 1990).

Synthesis of Analogous Compounds

A series of compounds analogous to fluconazole were synthesized, demonstrating the versatility of 2-(2,4-Difluorophenyl)prop-2-en-1-ol in creating novel compounds with potential therapeutic applications. These compounds were created through the reaction of 2-(2,4-difluorophenyl)-2-[1-(1,2,4-triazolmethide)]oxiran with various heterocyclic systems (Heravi & Motamedi, 2004).

Intermediate Synthesis for Antifungal Agents

This compound also plays a role in synthesizing intermediates for other antifungal agents like Posaconazole. The process involved C-alkylating diethyl malonate, followed by acylation and coupling with 2,4-difluorophenylmagnesium bromide, illustrating its importance in creating medically significant compounds (Chen et al., 2015).

Molecular Structure and Analysis

The molecular structure and analysis of derivatives of 2-(2,4-Difluorophenyl)prop-2-en-1-ol have been a subject of research, providing insights into their chemical properties and potential applications in medicinal chemistry. Studies like Hirshfeld surface analysis and crystal structure analysis contribute to understanding the interactions and stability of these compounds (Salian et al., 2018).

properties

IUPAC Name

2-(2,4-difluorophenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,12H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONDTFNGQQZTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CO)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450795
Record name 2-(2,4-difluorophenyl)prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenyl)prop-2-en-1-ol

CAS RN

141113-36-2
Record name 2-(2,4-difluorophenyl)prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Zhang, S Wang, Z Miao, J Yao… - Chinese Journal of …, 2013 - Wiley Online Library
Iodiconazole is a novel antifungal agent that was developed in its racemic form. In order to investigate the effects of the chiral center on the antifungal activity, R‐ and S‐isomers of …
Number of citations: 2 onlinelibrary.wiley.com

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